Bindschedler's green leuco base

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56921. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

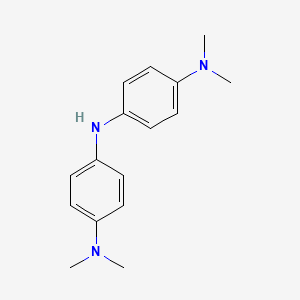

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZNKGKCSYBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073221 | |

| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-31-0 | |

| Record name | 4,4′-Bis(dimethylamino)diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(dimethylamino)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindschedler's green leuco base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-[4-(Dimethylamino)phenyl]-N1,N1-dimethyl-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZD4PUT25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bindschedler's Green Leuco Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, is a colorless or lightly colored crystalline solid. It serves as the reduced, or leuco, form of the vibrant Bindschedler's green dye. This compound is of significant interest in various scientific and industrial fields due to its role as a sensitive chromogenic reagent in analytical chemistry and biochemistry. Its utility is primarily centered on its oxidation to the intensely colored Bindschedler's green, a reaction that can be initiated by chemical or enzymatic means. This transformation forms the basis of numerous colorimetric assays, including those for the detection of peroxidases and other oxidizing agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its use in experimental assays relevant to researchers and professionals in drug development.

Chemical Properties and Data

This compound is an aromatic amine that is readily susceptible to oxidation. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N,N,N',N'-Tetramethyldiaminodiphenylamine; Bis(4-dimethylaminophenyl)amine | [1] |

| Synonyms | Leuco Bindschedler's green | [1] |

| CAS Number | 637-31-0 | [2] |

| Molecular Formula | C₁₆H₂₁N₃ | [2] |

| Molecular Weight | 255.37 g/mol | [2] |

| Appearance | White to gray to red powder/crystal | [1] |

| Melting Point | 119 - 123 °C | [1] |

| Purity | ≥ 98% (by Titration, HPLC) | [1] |

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the coupling of N,N-dimethylaniline derivatives. Two common approaches are Ullmann condensation and oxidative coupling.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] For the synthesis of this compound, this would typically involve the reaction of a p-halo-N,N-dimethylaniline with p-amino-N,N-dimethylaniline in the presence of a copper catalyst and a base at elevated temperatures.

Oxidative Coupling

Oxidative coupling reactions can also be employed to synthesize the diphenylamine structure of the leuco base. This method involves the direct coupling of two molecules of an N,N-dimethylaniline derivative in the presence of an oxidizing agent.[5][6]

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Oxidation to Bindschedler's Green

The most critical chemical property of this compound is its facile oxidation to the intensely colored Bindschedler's green dye. This reaction involves the removal of two electrons and two protons (formally a hydride ion, H⁻, and a proton, H⁺), leading to the formation of a conjugated indamine dye system.

Reaction Pathway

The oxidation process can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems.

Caption: Oxidation of the leuco base to the colored dye.

Experimental Protocols

Horseradish Peroxidase (HRP) Activity Assay

This protocol describes a colorimetric assay to determine the activity of horseradish peroxidase (HRP) using this compound as a chromogenic substrate. The rate of color formation is directly proportional to the HRP activity. A similar assay has been described using the leuco dye DA-64, which also forms Bindschedler's green upon oxidation.[7]

Materials:

-

This compound (or DA-64)

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (50 mM, pH 5.6)

-

Pyruvate oxidase (if starting from pyruvate to generate H₂O₂)

-

Horseradish peroxidase (HRP) standard solutions

-

Microplate reader or spectrophotometer capable of measuring absorbance at 727 nm

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing 50 mM potassium phosphate buffer (pH 5.6), 100 µM MgCl₂, 50 µM this compound, 50 µM thiamin pyrophosphate (TPP), and 0.05 U pyruvate oxidase (if applicable).[7]

-

Initiate the reaction: To the master mix, add 0.25 U of HRP. If not using pyruvate oxidase to generate H₂O₂ in situ, add a suitable concentration of H₂O₂ to initiate the reaction.

-

Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Measure absorbance: Measure the increase in absorbance at 727 nm over time using a microplate reader or spectrophotometer.[7]

-

Calculate activity: Determine the initial rate of the reaction (ΔAbs/min). The HRP activity can be calculated using the molar extinction coefficient of Bindschedler's green at 727 nm.

Experimental Workflow

Caption: Workflow for the HRP activity assay.

Applications in Research and Drug Development

High-Throughput Screening (HTS)

The colorimetric nature of the oxidation of this compound makes it highly suitable for high-throughput screening assays. For instance, it can be used to screen for inhibitors of HRP or other peroxidases. A decrease in the rate of color formation in the presence of a test compound would indicate potential inhibitory activity.

Cytotoxicity Assays

This compound has been utilized in cytotoxicity assays. The principle of such an assay would likely involve the measurement of cellular redox activity, where viable cells reduce a substrate that in turn leads to a color change involving the leuco base.

Biosensors

The enzymatic oxidation of this compound can be integrated into biosensor platforms. For example, an electrode could be modified with HRP, and in the presence of hydrogen peroxide and the leuco base, an electrochemical signal could be generated and correlated to the analyte concentration. Such biosensors could be developed for the detection of H₂O₂ or other metabolites that produce H₂O₂ in an enzymatic reaction.[8][9][10]

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its straightforward oxidation to a intensely colored product provides a sensitive and reliable method for a variety of analytical and biochemical assays. The ability to couple its oxidation to enzymatic reactions, particularly those involving peroxidases, opens up a wide range of applications in high-throughput screening, diagnostics, and biosensor development. Further research into novel applications and the development of more detailed synthetic protocols will continue to enhance the utility of this important chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fabrication of a New, Low-Cost, and Environment-Friendly Laccase-Based Biosensor by Electrospray Immobilization with Unprecedented Reuse and Storage Performances - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bindschedler's Green Leuco Base: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green leuco base, scientifically known as N,N,N',N'-Tetramethyldiaminodiphenylamine, is a versatile chemical compound with significant applications in dye chemistry and analytical sciences. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal role as a precursor in the formation of the vibrant Bindschedler's green dye. Detailed experimental protocols for its synthesis and oxidation are presented, alongside a discussion of its application in colorimetric assays. This document aims to serve as a valuable resource for researchers and professionals utilizing this compound in their work.

Chemical Structure and Identification

This compound is a diphenylamine derivative characterized by the presence of two dimethylamino groups at the para positions of the phenyl rings. This structure is fundamental to its chemical reactivity, particularly its ability to undergo oxidation to form a stable, colored radical cation.

Systematic IUPAC Name: N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine[1]

Synonyms:

-

Bis(4-dimethylaminophenyl)amine[2]

-

Leuco Bindschedler's Green[2]

-

N,N,N',N'-Tetramethyldiaminodiphenylamine[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 637-31-0[2] |

| Molecular Formula | C16H21N3[3][4] |

| Molecular Weight | 255.37 g/mol [3][4] |

| PubChem CID | 69473[2] |

| MDL Number | MFCD00059291[2] |

Physicochemical Properties

This compound is a solid compound that is sensitive to air and light, necessitating proper storage conditions to prevent premature oxidation.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid, powder to crystal[2] |

| Color | White to gray to red[2] |

| Melting Point | 119 - 123 °C[2] |

| Solubility | Slightly soluble in cold water, more so in hot water; Soluble in alcohol and chloroform. |

| Purity | ≥ 98% (Assay by titration, HPLC)[2] |

| Storage Conditions | Store at room temperature, protected from light and air.[1] |

Experimental Protocols

Synthesis of this compound

Hypothetical Protocol (for illustrative purposes):

-

Reactants: 4-bromo-N,N-dimethylaniline and N,N-dimethyl-p-phenylenediamine.

-

Catalyst: A copper-based catalyst, such as copper(I) iodide.

-

Base: A strong base, such as potassium carbonate.

-

Solvent: A high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

Combine 4-bromo-N,N-dimethylaniline, N,N-dimethyl-p-phenylenediamine, copper(I) iodide, and potassium carbonate in a round-bottom flask.

-

Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Oxidation to Bindschedler's Green

The defining characteristic of this compound is its facile oxidation to the intensely colored Bindschedler's green. This transformation involves the removal of one electron to form a stable radical cation. Various oxidizing agents can effect this change.

Protocol for Oxidation:

-

Materials:

-

This compound

-

Oxidizing agent (e.g., potassium permanganate, ceric ammonium nitrate, or silver nitrate)

-

Solvent (e.g., dilute acidic aqueous solution or an organic solvent like acetonitrile)

-

-

Procedure:

-

Dissolve a small amount of this compound in the chosen solvent.

-

Add a solution of the oxidizing agent dropwise while stirring.

-

Observe the immediate formation of the characteristic deep green color of the Bindschedler's green cation.

-

The reaction is typically rapid and proceeds at room temperature.

-

Applications in Colorimetric Assays

The distinct color change upon oxidation makes this compound a valuable indicator in various analytical applications, particularly in colorimetric assays for the detection of oxidizing agents.[2]

Principle of a Colorimetric Assay

The assay is based on the redox reaction between the colorless leuco base and an analyte with oxidizing properties. The intensity of the resulting green color is directly proportional to the concentration of the oxidizing agent, which can be quantified spectrophotometrically.

Caption: Experimental workflow for a colorimetric assay.

Example: Determination of Permanganate

This compound can be used for the sensitive colorimetric determination of permanganate ions in solution.

Experimental Protocol:

-

Reagents and Equipment:

-

Standard solution of potassium permanganate (KMnO4)

-

Solution of this compound in a suitable solvent (e.g., 0.1% w/v in ethanol)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of standard solutions of KMnO4 of known concentrations.

-

To a fixed volume of each standard solution (and a blank), add a specific volume of the this compound solution.

-

Allow the reaction to proceed for a set amount of time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for Bindschedler's green.

-

Construct a calibration curve by plotting absorbance versus the concentration of the KMnO4 standards.

-

Measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.

-

Signaling Pathways and Logical Relationships

The utility of this compound in assays is a direct consequence of a simple, yet robust, chemical transformation. The logical relationship can be depicted as a stimulus-response pathway.

Caption: Logical pathway of the colorimetric reaction.

Conclusion

This compound is a compound of significant interest due to its straightforward conversion to a highly colored and stable product. This property has been effectively harnessed in the development of colorimetric assays for various oxidizing agents. While detailed synthetic procedures require further exploration from specialized chemical literature, the principles of its synthesis and its application in analytical chemistry are well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

The Principle of Bindschedler's Green Leuco Base Colorimetric Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green leuco base is a versatile chromogenic substrate utilized in a variety of colorimetric assays. Its core principle lies in the oxidative transformation of a colorless leuco form into a stable, intensely colored indamine dye, Bindschedler's green. This reaction, often catalyzed by peroxidases in the presence of hydrogen peroxide, provides a robust and sensitive method for the quantification of enzyme activity, peroxide concentrations, or coupled enzymatic reactions. This guide delves into the fundamental principles, reaction mechanisms, quantitative data, and experimental protocols associated with the this compound colorimetric reaction.

Core Principle and Reaction Mechanism

The colorimetric reaction of this compound, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine, is predicated on its oxidation.[1] The leuco (colorless) form of the molecule acts as an electron donor. In the presence of an oxidizing agent, it undergoes a two-electron oxidation to form the highly conjugated and intensely colored Bindschedler's green dye.

A common application of this principle is in enzymatic assays involving horseradish peroxidase (HRP).[2] In this system, hydrogen peroxide (H₂O₂) acts as the oxidizing substrate for HRP. The enzyme, in turn, facilitates the transfer of electrons from the this compound to H₂O₂, resulting in the formation of the colored dye and water.

The overall reaction can be summarized as follows:

This compound (colorless) + H₂O₂ --(Peroxidase)--> Bindschedler's Green (colored) + 2H₂O

The resulting Bindschedler's green is a stable indamine dye with a strong absorbance in the visible spectrum, allowing for accurate spectrophotometric quantification.[2]

Reaction Pathway

The formation of Bindschedler's green can be conceptualized as an oxidative coupling reaction. The process involves the initial oxidation of the leuco base to a radical cation intermediate. This is followed by a coupling reaction and further oxidation to yield the final stable, colored indamine dye.

Caption: General workflow of the this compound colorimetric reaction.

Quantitative Data

The quantitative analysis of the Bindschedler's green colorimetric reaction relies on the spectrophotometric measurement of the colored product. Key parameters for this analysis are summarized in the table below.

| Parameter | Value | Notes |

| Analyte | Bindschedler's Green (oxidized form) | The colored indamine dye product. |

| Synonyms for Leuco Base | Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's Green, N,N,N',N'-Tetramethyldiaminodiphenylamine | [1] |

| Molecular Formula (Leuco Base) | C₁₆H₂₁N₃ | [1] |

| Molecular Weight (Leuco Base) | 255.37 g/mol | [1] |

| Appearance (Leuco Base) | White to gray to red powder/crystal | [1] |

| Maximum Absorbance (λmax) | ~727 nm | In a coupled enzymatic assay with pyruvate oxidase and horseradish peroxidase.[2] |

| Molar Extinction Coefficient (ε) of an Intermediate | 9,800 M⁻¹cm⁻¹ at 550 nm | This value is for the radical cation of N,N-dimethyl-p-phenylenediamine (DPD+), a related intermediate.[3] The ε for the final Bindschedler's green product at ~727 nm is not readily available in the literature. |

Experimental Protocols

The following is a detailed methodology for a coupled enzymatic assay that utilizes the this compound reaction for the quantification of pyruvate. This protocol is adapted from a high-throughput screening application for D-glycerate dehydratase activity.[2]

Principle of the Coupled Assay

This assay quantitatively measures pyruvate concentration through a two-step enzymatic reaction that results in the formation of Bindschedler's green.

-

Pyruvate Oxidase (POX): In the presence of phosphate and oxygen, POX catalyzes the oxidative decarboxylation of pyruvate to acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂).

-

Horseradish Peroxidase (HRP): The H₂O₂ produced in the first step is then used by HRP to oxidize the leuco dye (in this case, a precursor that forms this compound in situ or a direct equivalent) to the colored Bindschedler's green.

The intensity of the green color, measured at 727 nm, is directly proportional to the initial amount of pyruvate in the sample.

Caption: Workflow of the coupled enzymatic assay for pyruvate detection.

Reagents and Master Mix Preparation

-

Master Mix Components:

-

50 mM Potassium phosphate buffer, pH 5.6

-

100 µM MgCl₂

-

50 µM DA-64 (leuco dye precursor to Bindschedler's green)

-

50 µM Thiamin pyrophosphate (TPP)

-

0.05 U Pyruvate oxidase (POX)

-

0.25 U Horseradish peroxidase (HRP)

-

-

Preparation:

-

Prepare a master mix containing all the above components in the specified concentrations.

-

The volume of the master mix should be calculated based on the number of samples and standards to be analyzed.

-

Assay Procedure

-

Sample Preparation: Prepare pyruvate standards of known concentrations and the unknown samples in a suitable buffer.

-

Reaction Initiation: Add an appropriate volume of the master mix to each well of a microplate containing the pyruvate standards and samples.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reactions to proceed.

-

Measurement: Measure the absorbance of each well at 727 nm using a microplate reader.[2]

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the pyruvate standards against their concentrations. Determine the pyruvate concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Note on Cellular Extracts: When working with crude cell extracts, cellular components like NADH can interfere with the assay by reducing the formed Bindschedler's green back to its leuco form.[2] Pre-treatment steps, such as the addition of lactate dehydrogenase (LDH) to consume NADH, may be necessary to mitigate this interference.[2]

Applications in Research and Development

The this compound colorimetric reaction is a valuable tool in various research and development areas:

-

Enzyme Assays: As demonstrated, it is highly effective for quantifying the activity of peroxidases and can be coupled to other enzymatic reactions that produce or consume hydrogen peroxide.

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it suitable for HTS of enzyme inhibitors or for directed evolution of enzymes.[2]

-

Quantification of Analytes: It can be used to measure the concentration of various analytes, such as glucose (in conjunction with glucose oxidase), lactate (with lactate oxidase), and pyruvate.

-

Antioxidant Assays: The reaction can be adapted to assess the antioxidant capacity of compounds by measuring their ability to inhibit the oxidation of the leuco base.

-

Immunoassays: In enzyme-linked immunosorbent assays (ELISA), HRP is a common enzyme label, and this compound can serve as a chromogenic substrate for signal detection.

Conclusion

The colorimetric reaction of this compound offers a sensitive, reliable, and versatile platform for a wide range of analytical applications. Its core principle of oxidative color change, particularly when coupled with enzymatic reactions, provides a robust method for quantification. The detailed protocol and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this powerful analytical tool in their work. Further characterization of the molar extinction coefficient of the final Bindschedler's green product would be beneficial for direct quantification without the need for a standard curve in certain applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bindschedler's Green Leuco Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine, is a crucial intermediate in the synthesis of Bindschedler's green, a dye belonging to the indamine class. The leuco form is the colorless, reduced state of the dye. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the reaction mechanism, experimental protocols, and relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, dye chemistry, and related fields.

Synthesis Overview

The most common and historically significant method for the synthesis of this compound involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine with N,N-dimethylaniline. This reaction proceeds through the formation of a reactive intermediate that subsequently undergoes electrophilic substitution.

Reaction Signaling Pathway

The synthesis can be visualized as a multi-step process initiated by the oxidation of N,N-dimethyl-p-phenylenediamine.

Caption: Synthesis pathway of this compound.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 |

| N,N-dimethylaniline | C₈H₁₁N | 121.18 |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Sodium Hydroxide | NaOH | 40.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure

-

Preparation of the Reaction Mixture:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.6 g (0.1 mol) of N,N-dimethyl-p-phenylenediamine in 200 mL of dilute hydrochloric acid (1:10 v/v).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

-

Oxidation:

-

Slowly add a solution of 9.8 g (0.033 mol) of potassium dichromate in 100 mL of water from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for another 15 minutes.

-

-

Coupling Reaction:

-

Add 12.1 g (0.1 mol) of N,N-dimethylaniline to the reaction mixture.

-

Continue to stir the mixture vigorously at 0-5 °C for 2 hours. The color of the reaction mixture will gradually change.

-

-

Isolation of the Product:

-

Make the solution alkaline by the slow addition of a 20% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is colorless.

-

-

Purification:

-

Recrystallize the crude product from a mixture of ethanol and water to obtain a purified, crystalline solid.

-

Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| N,N-dimethyl-p-phenylenediamine | 13.6 g (0.1 mol) |

| N,N-dimethylaniline | 12.1 g (0.1 mol) |

| Potassium Dichromate | 9.8 g (0.033 mol) |

| Reaction Conditions | |

| Temperature | 0-5 °C |

| Reaction Time | 2.5 hours |

| Product Characteristics | |

| Theoretical Yield | 25.54 g |

| Typical Actual Yield | 19.1 - 21.7 g (75-85%) |

| Melting Point | 121-123 °C |

| Appearance | Colorless to pale gray crystals |

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound. By providing comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow, this document aims to facilitate the successful and efficient preparation of this important chemical intermediate for researchers and professionals in the field. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining a high yield and purity of the final product.

A Technical Guide to the Mechanism and Application of Bindschedler's Green Leuco Base

Abstract: This document provides a comprehensive technical overview of Bindschedler's green leuco base (BGLB), a versatile chromogenic substrate. The core of its utility lies in a reversible oxidation-reduction mechanism, transitioning from a colorless "leuco" state to an intensely colored green compound upon oxidation. This guide details this mechanism, with a particular focus on its application in enzyme-linked assays, specifically those utilizing horseradish peroxidase (HRP). We present quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to support researchers, scientists, and drug development professionals in leveraging BGLB for sensitive and accurate analytical determinations.

Introduction to this compound

This compound, chemically known as N,N,N',N'-Tetramethyldiaminodiphenylamine or Bis(4-dimethylaminophenyl)amine, is the reduced, colorless precursor to the Bindschedler's green dye.[1] Its primary value in research and diagnostics stems from its ability to act as a highly sensitive indicator in redox reactions.[2] The transformation from its colorless state to a vibrant green upon oxidation allows for straightforward colorimetric quantification of various analytes and enzymatic activities.[2][3] Due to its sensitivity to air and light, proper storage under an inert gas in cool, dark conditions is recommended to maintain its integrity.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₁N₃ | [4][5][6] |

| Molecular Weight | 255.37 g/mol | [4][5][6] |

| CAS Number | 637-31-0 | [4][5][6] |

| Appearance | White solid | [4] |

| Purity | ≥98.0% | [4] |

| Melting Point | 121 °C | [4] |

| Synonyms | Leuco Bindschedler's Green, Bis(4-dimethylaminophenyl)amine | [1] |

| Storage Conditions | Air and light sensitive; store in a cool, dark place (<15°C) | [4] |

Core Mechanism of Action: Oxidation-Reduction

The fundamental mechanism of this compound is a straightforward and reversible redox reaction. In its reduced (leuco) form, the molecule is colorless. When exposed to an oxidizing agent, it undergoes a two-electron oxidation to form the stable, intensely colored Bindschedler's green cation, which exhibits a strong absorbance maximum. This color change serves as a visual and spectrophotometric endpoint for analytical measurements. Conversely, the colored form can be reduced back to its colorless leuco state.

References

- 1. This compound | 637-31-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

In-Depth Technical Guide: Safety and Handling of Bindschedler's Green Leuco Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Bindschedler's Green Leuco Base (CAS No. 637-31-0), also known as 4,4'-Bis(dimethylamino)diphenylamine. The following sections detail the known hazards, proper handling procedures, and emergency measures to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the following identifiers and physical characteristics:

| Property | Value |

| Chemical Name | 4,4'-Bis(dimethylamino)diphenylamine |

| Synonyms | This compound, Leuco Bindschedler's Green, N,N,N',N'-Tetramethyldiaminodiphenylamine |

| CAS Number | 637-31-0[1] |

| Molecular Formula | C₁₆H₂₁N₃[2][3] |

| Molecular Weight | 255.36 g/mol [2] |

| Appearance | White to gray to red powder or crystal[3] |

| Melting Point | 119 - 123 °C[3] |

| Purity | ≥ 98%[3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |

Signal Word: Warning[2]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

3.1. Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2. Storage:

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.

-

Sensitivities: The compound is reported to be air and light sensitive.[4] Store away from direct light and ensure the container is sealed to prevent air exposure. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products such as carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Protocols

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test (for aquatic toxicity)

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency first-aid response for exposure to this compound.

References

Bindschedler's Green Leuco Base: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bindschedler's Green Leuco Base

This compound is a triphenylmethane dye derivative that, in its reduced, or "leuco," form, is colorless.[2] Upon oxidation, it is converted to the intensely colored Bindschedler's green. This reversible color change is the basis for its application in various analytical methods and as an indicator.[1][2] Understanding its solubility is paramount for its effective use in solution-based systems, while knowledge of its stability is crucial for ensuring the reliability and shelf-life of reagents and products containing this compound.

Solubility of this compound

As of the latest literature review, specific quantitative data on the solubility of this compound in various solvents is not available. One chemical database explicitly states "Solubility, No data available"[3]. However, the solubility of the related compound, leucomalachite green, is reported as "Very soluble in benzene, ethyl ether," suggesting that this compound is likely to be soluble in organic solvents.

Anticipated Solubility Profile

Based on the chemical structure of this compound and the properties of similar leuco dyes, a qualitative solubility profile can be anticipated. This information is crucial for selecting appropriate solvents for its application and analysis.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Anticipated Solubility |

| Non-polar Organic | Hexane, Toluene, Benzene | Likely Soluble |

| Polar Aprotic Organic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble |

| Polar Protic Organic | Methanol, Ethanol | Likely Soluble |

| Aqueous | Water, Buffers | Likely Insoluble to Sparingly Soluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array)[4][5]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A typical method for related leuco dyes involves a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer.[4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved this compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Stability of this compound

The stability of this compound is a critical parameter, as its degradation, primarily through oxidation to the colored form, can lead to inaccurate results in analytical applications and a shortened shelf-life of products.[1]

Factors Affecting Stability

The primary factor affecting the stability of this compound is oxidation . Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The presence of oxidizing agents will also lead to its rapid conversion to the colored Bindschedler's green.

Caption: Factors leading to the degradation of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Thermostatically controlled oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[4][5][8]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for identifying and characterizing degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Elucidate the degradation pathway based on the identified products.

-

Caption: Workflow for forced degradation studies of this compound.

Conclusion

While there is a notable lack of publicly available quantitative data on the solubility of this compound, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. The stability of this compound is primarily compromised by oxidation, a process that can be systematically investigated through forced degradation studies. The experimental protocols and analytical methodologies outlined herein will enable the generation of robust data, facilitating the effective and reliable application of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Leuco dye - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. HPLC determination and MS confirmation of malachite green, gentian violet, and their leuco metabolite residues in channel catfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]

- 8. fsis.usda.gov [fsis.usda.gov]

An In-Depth Technical Guide to Bindschedler's Green: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green is a historically significant indamine dye, first described by the Swiss chemist Robert Bindschedler in 1883. Its formation through the oxidative coupling of N,N-dimethyl-p-phenylenediamine serves as a classic example in dye chemistry. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for Bindschedler's green. It includes a translation and analysis of the original experimental procedures, alongside modern analytical data, to offer a complete resource for researchers.

Discovery and Historical Context

In the late 19th century, the burgeoning field of synthetic dyes was a hotbed of chemical innovation. It was in this context that Robert Bindschedler, a chemist at the chemical company Bindschedler & Busch in Basel, Switzerland, investigated the oxidation products of aromatic amines. In his 1883 publication in the "Berichte der deutschen chemischen Gesellschaft," titled "Ueber die Oxydation von Dimethyl-p-phenylendiamin" (On the Oxidation of Dimethyl-p-phenylenediamine), he detailed the formation of a vibrant green dye upon the oxidation of N,N-dimethyl-p-phenylenediamine. This compound, which became known as Bindschedler's green, is a notable early example of an indamine dye.

Historically, the discovery was significant as it contributed to the fundamental understanding of dye chemistry and the development of new synthetic colorants. While Bindschedler's green itself did not achieve widespread commercial success as a textile dye, its formation is intrinsically linked to the synthesis of the commercially important thiazine dye, Methylene Blue, where a derivative of Bindschedler's green acts as a key intermediate.

Chemical Properties and Structure

Bindschedler's green is the cation of the salt formed from the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. The colored species is a resonance-stabilized radical cation. The structure of the leuco (colorless) base and the colored cationic form are presented below.

Table 1: Physicochemical Properties of Bindschedler's Green Leuco Base

| Property | Value | Reference |

| CAS Number | 637-31-0 | [1][2][3] |

| Molecular Formula | C₁₆H₂₁N₃ | [4][5] |

| Molecular Weight | 255.37 g/mol | [4] |

| Appearance | White to gray to red powder/crystal | [4] |

| Melting Point | 119 - 123 °C | [4] |

Experimental Protocols

Original Synthesis by Robert Bindschedler (1883)

The following is a translation and modernization of the experimental protocol described by Robert Bindschedler in his 1883 publication.

Objective: To synthesize Bindschedler's green by the oxidation of N,N-dimethyl-p-phenylenediamine.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Dilute sulfuric acid

-

Lead dioxide (PbO₂) or a solution of ferric chloride (FeCl₃)

-

Sodium chloride (NaCl)

-

Ethanol

Procedure:

-

A solution of N,N-dimethyl-p-phenylenediamine is prepared in dilute sulfuric acid.

-

To this solution, an oxidizing agent is added. Bindschedler described the use of either a suspension of lead dioxide or a solution of ferric chloride. The addition is performed gradually with stirring.

-

A deep green coloration is observed, indicating the formation of Bindschedler's green.

-

To isolate the dye, sodium chloride is added to the solution, which precipitates the dye as its chloride salt.

-

The green precipitate is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol.

Observations reported by Bindschedler:

-

The green dye is sparingly soluble in cold water but more soluble in hot water.

-

The addition of a reducing agent, such as sulfurous acid, readily decolorizes the solution, reforming the leuco base.

Modern Synthesis of this compound

A common modern approach to synthesize the leuco base of Bindschedler's green involves the reductive coupling of N,N-dimethyl-4-nitrosoaniline with N,N-dimethylaniline.

Experimental Workflow:

Spectroscopic Data

UV-Visible Spectroscopy

The colored form of Bindschedler's green exhibits a strong absorption in the visible region of the electromagnetic spectrum. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Table 2: UV-Visible Absorption Data for Bindschedler's Green Cation

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| ~725 nm | Not explicitly found in searches | Aqueous solution |

Note: The exact λmax and molar extinction coefficient can vary depending on the solvent and counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR of this compound (C₁₆H₂₁N₃): A reference to the ¹H NMR spectrum of the leuco base (CAS 637-31-0) is available in chemical databases.[6] The spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino groups.

¹³C NMR of this compound: Detailed ¹³C NMR data for the leuco base was not found in the performed searches. However, one would expect to see distinct signals for the aromatic carbons and the methyl carbons.

NMR of the Paramagnetic Bindschedler's Green Cation: Obtaining well-resolved NMR spectra of the colored, paramagnetic cation of Bindschedler's green is challenging due to signal broadening. Specialized techniques may be required for its characterization by NMR.

Signaling Pathways and Logical Relationships

The formation and reactions of Bindschedler's green can be represented as a simple logical relationship.

Conclusion

Bindschedler's green remains a compound of significant pedagogical and historical importance in the field of dye chemistry. Its discovery by Robert Bindschedler was a step forward in understanding the synthesis of colored organic molecules from simple aromatic precursors. This guide has provided a detailed account of its history, original and modern synthetic approaches, and available analytical data. For researchers in drug development and related fields, the chemistry of Bindschedler's green and its derivatives can offer insights into the design of redox-active molecules and chromophores.

References

- 1. BINDSCHEDLER'S GREEN | 637-31-0 [amp.chemicalbook.com]

- 2. Bindschedler's Green, Leuco Base | CAS 637-31-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemwhat.com [chemwhat.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 637-31-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. BINDSCHEDLER'S GREEN(637-31-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Bindschedler's Green Leuco Base: Properties, Applications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindschedler's green leuco base, a derivative of diphenylamine, is a colorless or light-colored compound that serves as a precursor to the intensely colored Bindschedler's green dye. Its utility in various scientific and industrial applications stems from its ability to undergo a color-producing oxidation reaction. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, key applications in analytical chemistry and biochemistry, and detailed experimental protocols for its use.

Chemical Identity and Synonyms

This compound is chemically known as 4,4'-Bis(dimethylamino)diphenylamine.[1] Its unique structure, featuring two dimethylamino groups on separate phenyl rings linked by a secondary amine, is central to its function as a leuco dye.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 637-31-0[2][3][4][5] |

| Molecular Formula | C₁₆H₂₁N₃[3][5] |

| Molecular Weight | 255.37 g/mol [3][5] |

| Synonyms | Bis(4-dimethylaminophenyl)amine[5], Leuco Bindschedler's Green[5], N,N,N',N'-Tetramethyldiaminodiphenylamine[5], 4,4'-Bis(dimethylamino)diphenylamine[1], N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine[6] |

Core Applications and Principles

The primary utility of this compound lies in its oxidation to the vibrant Bindschedler's green dye. This transformation forms the basis of several analytical methods. The reaction is typically initiated by an oxidizing agent or an enzymatic system that facilitates the removal of electrons, leading to the formation of a conjugated system that absorbs light in the visible spectrum.

Colorimetric Detection of Hemoglobin

This compound can be employed in the quantitative microdetermination of hemoglobin and other heme compounds.[7] The heme group in hemoglobin exhibits peroxidase-like activity, catalyzing the oxidation of the leuco base by hydrogen peroxide. The resulting color intensity is directly proportional to the concentration of hemoglobin.

Peroxidase Activity Assays

The principle of enzyme-catalyzed oxidation makes this compound a suitable substrate for assaying peroxidase activity. In the presence of hydrogen peroxide, peroxidases facilitate the conversion of the colorless leuco base to the colored dye, allowing for spectrophotometric quantification of enzyme activity.

Analytical Determination of Malachite Green and its Leuco Form in Food Safety

In the aquaculture industry, malachite green has been used as an antifungal and antiprotozoal agent. However, due to its potential carcinogenicity, its use in food-producing animals is prohibited in many countries. Malachite green is readily metabolized to its leuco form, which can persist in the tissues of treated fish.[8] Analytical methods, therefore, often require the determination of both malachite green and its leuco base (leucomalachite green). These methods typically involve the extraction of both compounds from the sample matrix, followed by an oxidation step to convert the leuco form to the colored form for unified detection, often by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][10]

Experimental Protocols

General Protocol for Electrochemical Oxidation of Leuco Bases

This protocol provides a general framework for the electrochemical oxidation of leuco bases, including this compound, to their corresponding colored forms. This method can be adapted for synthetic purposes or as part of an analytical workflow.

Materials:

-

This compound

-

Sulfuric acid

-

Acetic acid (optional, for crystalline product)

-

Sodium hydroxide (for neutralization)

-

Electrolytic cell with anode and cathode compartments

-

Carbon electrodes

-

Power supply

Procedure:

-

Dissolve the leuco base (e.g., 50 grams) in sulfuric acid (e.g., 110 grams). Acetic acid can be added to promote the formation of a crystalline dye product.[11]

-

Dilute the acidic solution with water to the desired volume (e.g., 1200 cc) and place it in the anode compartment of the electrolytic cell.[11]

-

Apply an electric current (e.g., 15 amperes) through the cell for a sufficient duration (e.g., 2 hours) to achieve complete oxidation. The temperature should be maintained at a constant level (e.g., 55°C).[11]

-

Following the electrolysis, neutralize the solution with sodium hydroxide to precipitate the carbinol base of the dye.[11]

-

The precipitated dye can then be collected by filtration, washed, and dried.[11]

Diagram 1: Electrochemical Oxidation Workflow

Caption: Workflow for the electrochemical oxidation of this compound.

HPLC Method for the Determination of Malachite Green and Leucomalachite Green in Fish Tissue

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of malachite green and its leuco form in fish tissue. This method is crucial for monitoring illegal veterinary drug residues in seafood.

Materials and Equipment:

-

Homogenized fish tissue

-

Acetonitrile

-

Ammonium acetate buffer

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation

-

Solid-phase extraction (SPE) cartridges (e.g., alumina and propylsulfonic acid)

-

HPLC system with a UV-Vis detector

Procedure:

-

Extraction:

-

Weigh 2.00 ± 0.02 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Add 8 mL of acetonitrile and approximately 1 g of anhydrous magnesium sulfate.

-

Vortex mix for approximately 1 minute.

-

Centrifuge to separate the layers.

-

-

Oxidation:

-

Transfer the acetonitrile extract to a new tube.

-

Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to quantitatively oxidize the leucomalachite green to malachite green.[10]

-

-

Clean-up:

-

Perform a solid-phase extraction (SPE) clean-up using alumina and propylsulfonic acid cartridges to remove interfering matrix components.

-

-

HPLC Analysis:

-

Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

-

Inject an aliquot into the HPLC system.

-

Separation is typically achieved on a C18 column.

-

Detection is performed at the wavelength of maximum absorbance for malachite green (approximately 618-620 nm).[9]

-

Diagram 2: Analytical Workflow for Malachite Green and Leuco Base in Fish

References

- 1. Amine oxidation. Part 13. Electrochemical oxidation of some substituted tertiary alkylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. helvia.uco.es [helvia.uco.es]

- 7. Spectrophotometric determination of hemoglobin and oxyhemoglobin in whole hemolyzed blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s27415.pcdn.co [s27415.pcdn.co]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Basic Applications of Bindschedler's Green Leuco Base in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green leuco base (BG L B), systematically known as N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine, is a versatile chemical compound with significant applications in analytical chemistry.[1] Its primary utility lies in its function as a redox indicator and a chromogenic reagent for the spectrophotometric determination of various oxidizing agents.[1] This technical guide provides a comprehensive overview of the fundamental applications of this compound, with a focus on its role in quantitative analysis. Detailed experimental protocols, a summary of its analytical performance, and visual representations of the underlying chemical principles and workflows are presented to facilitate its practical implementation in research and development settings.

Introduction

This compound is the reduced, colorless form of the intensely colored Bindschedler's green dye. The core principle of its application in analytical chemistry is its oxidation by an analyte of interest, which results in the formation of the colored dye. The intensity of the resulting color is directly proportional to the concentration of the oxidizing agent, a relationship that can be quantified using spectrophotometry. This property makes it a valuable tool for the detection and quantification of trace amounts of various substances. Beyond its use as a chromogenic reagent, it also serves as a precursor in the synthesis of dyes for the textile and paper industries and has found applications in cosmetic formulations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for its proper storage, handling, and application in experimental settings.

| Property | Value |

| Synonyms | Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's green, N,N,N',N'-Tetramethyldiaminodiphenylamine |

| CAS Number | 637-31-0 |

| Molecular Formula | C₁₆H₂₁N₃ |

| Molecular Weight | 255.37 g/mol [1] |

| Appearance | White to gray or reddish crystalline powder[1] |

| Melting Point | 119-123 °C[1] |

| Purity | ≥ 98% (HPLC, Titration)[1][2] |

| Storage Conditions | Store at room temperature, protected from light and air[2] |

Table 1: Physicochemical Properties of this compound.

Core Application: Spectrophotometric Determination of Oxidizing Agents

The most prominent application of this compound in a laboratory setting is in the quantitative analysis of oxidizing agents. The fundamental reaction involves the oxidation of the leuco base to the colored Bindschedler's green cation, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.

Chemical Principle

The leuco form of the dye is a stable, colorless compound. In the presence of an oxidizing agent (e.g., free chlorine, permanganate), it undergoes a two-electron oxidation to form the intensely colored Bindschedler's green. The resulting chromophore is a resonance-stabilized cation, which is responsible for its characteristic color.

Caption: Oxidation of colorless this compound to the colored Bindschedler's green dye.

Analytical Performance

The efficacy of an analytical method is determined by several key performance indicators. While specific data for Bindschedler's Green can be sparse in readily available literature, the performance characteristics of analogous spectrophotometric reagents provide a benchmark for expected performance.

| Parameter | Description | Typical Value/Range |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the colored species (Bindschedler's Green) exhibits the highest absorbance. | ~600-620 nm (Estimated based on similar dyes) |

| Molar Absorptivity (ε) | A measure of how strongly the colored species absorbs light at λmax. Higher values indicate greater sensitivity. | Data not readily available. For comparison, Malachite Green has a molar absorptivity of approximately 148,900 L·mol⁻¹·cm⁻¹ at 617 nm. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the analyte concentration (adherence to Beer's Law). | Dependent on experimental conditions. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Dependent on experimental conditions. |

| Stability of Colored Product | The duration for which the colored product remains stable, allowing for accurate measurements. | Generally stable for a sufficient period for analysis. |

Table 2: Analytical Performance Characteristics.

Experimental Protocols

The following section provides a representative experimental protocol for the spectrophotometric determination of free chlorine in aqueous samples using this compound. This protocol is based on the general principles of colorimetric analysis for chlorine and should be optimized for specific applications.

Reagents and Materials

-

This compound (BG L B), ≥ 98% purity

-

Ethanol, ACS grade

-

Phosphate buffer solution (pH 6.5)

-

Standard chlorine solution (e.g., from sodium hypochlorite, standardized)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

Preparation of Reagents

-

This compound Stock Solution (e.g., 0.05% w/v): Accurately weigh 50 mg of BG L B and dissolve it in 100 mL of ethanol. Store in a dark, airtight container. This solution should be prepared fresh weekly.

-

Phosphate Buffer (0.5 M, pH 6.5): Prepare by mixing appropriate volumes of 0.5 M monobasic potassium phosphate and 0.5 M dibasic sodium phosphate. Adjust pH as necessary.

-

Standard Chlorine Solutions: Prepare a series of standard chlorine solutions by diluting a standardized stock solution with deionized water. Concentrations should span the expected range of the samples.

Experimental Workflow

The general workflow for the spectrophotometric determination of an oxidizing agent using this compound is outlined below.

Caption: A generalized workflow for a spectrophotometric assay using this compound.

Assay Procedure

-

Sample and Standard Preparation: Pipette a defined volume (e.g., 5 mL) of each standard chlorine solution and the unknown sample into separate test tubes. Prepare a blank using deionized water.

-

Buffering: To each tube, add a specific volume (e.g., 0.5 mL) of the phosphate buffer solution (pH 6.5) and mix well.

-

Color Development: Add a small volume (e.g., 0.2 mL) of the this compound stock solution to each tube. Mix thoroughly and allow the color to develop for a fixed period (e.g., 10 minutes) at room temperature, protected from direct light.

-

Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (e.g., around 610 nm). Zero the instrument using the blank solution. Measure the absorbance of each standard and the unknown sample.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

This compound is a valuable and versatile chromogenic reagent for the spectrophotometric determination of oxidizing agents. Its primary advantages include the stability of the reagent and the intense color formation upon oxidation, leading to high sensitivity. The experimental protocol outlined in this guide provides a solid foundation for the application of this compound in various research and analytical settings. Further optimization of the reaction conditions may be necessary to achieve optimal performance for specific analytes and sample matrices. For professionals in drug development and other scientific fields, this compound offers a reliable and cost-effective analytical tool for quality control and quantitative analysis.

References

Methodological & Application

Application Notes: Bindschedler's Green Leuco Base Assay for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of biological processes, ranging from cellular signaling to oxidative stress and immune responses. Accurate quantification of H₂O₂ is crucial in various fields, including biochemistry, cell biology, and drug development. The Bindschedler's Green Leuco Base (BGLB) assay is a sensitive and reliable colorimetric method for the determination of hydrogen peroxide concentration. This assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of the colorless BGLB to the intensely colored Bindschedler's Green dye, which can be quantified spectrophotometrically.

Principle of the Method

The assay is based on the enzymatic reaction where horseradish peroxidase utilizes hydrogen peroxide to oxidize this compound. This oxidation reaction results in the formation of Bindschedler's Green, a stable, water-soluble green dye with a characteristic absorbance maximum. The intensity of the green color produced is directly proportional to the concentration of hydrogen peroxide in the sample, allowing for its precise quantification by measuring the absorbance.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Optimal pH for HRP | 6.0 - 6.5 | Horseradish peroxidase activity is highest in this pH range.[1][2] |

| HRP Stability | pH 5.0 - 9.0 | The enzyme maintains stability within this broader pH range.[1] |

| Wavelength of Maximum Absorbance (λmax) | ~725 nm | This is the suggested wavelength for measuring the absorbance of Bindschedler's Green. It is recommended to perform a wavelength scan to determine the precise λmax using your specific instrumentation and reagents. |

| Molar Absorptivity (ε) | To be determined empirically | A specific molar absorptivity for Bindschedler's Green is not readily available. It is recommended to generate a standard curve with known H₂O₂ concentrations to accurately quantify unknown samples. |

| Linear Detection Range | To be determined empirically | The linear range of the assay should be established by generating a standard curve under the specific experimental conditions. |

Experimental Protocol

Materials and Reagents

-

This compound (BGLB)

-

Horseradish Peroxidase (HRP), Type VI-A or similar

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Phosphate Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 6.0)

-

Distilled or deionized water

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of potassium dihydrogen phosphate (KH₂PO₄) and a 0.1 M solution of dipotassium hydrogen phosphate (K₂HPO₄). Mix the two solutions in appropriate proportions to achieve a final pH of 6.0.

-